2,3-Difluoro-6-methylbenzenesulfonyl chloride

Description

Structural Characterization and IUPAC Nomenclature

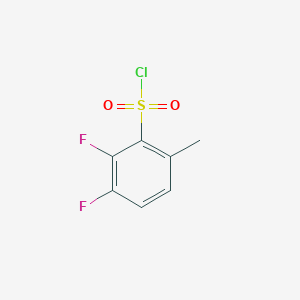

2,3-Difluoro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a sulfonyl chloride functional group. Its molecular formula is $$ \text{C}7\text{H}5\text{ClF}2\text{O}2\text{S} $$, with a molecular weight of 226.63 g/mol.

IUPAC Name :

The systematic name follows positional numbering to specify substituent locations. The sulfonyl chloride group ($$-\text{SO}2\text{Cl}$$) occupies position 1, while fluorine atoms are at positions 2 and 3, and a methyl group ($$-\text{CH}3$$) resides at position 6. Thus, the IUPAC name is This compound.

Structural Features :

- Aromatic Core : A benzene ring serves as the foundational structure.

- Substituents :

- Electron-withdrawing fluorine atoms at C2 and C3.

- Electron-donating methyl group at C6.

- Sulfonyl chloride group at C1, conferring electrophilic reactivity.

The SMILES notation $$ \text{O=S(C1=C(C=CC(F)=C1F)C)(Cl)=O} $$ encapsulates this arrangement.

Key Molecular Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}5\text{ClF}2\text{O}2\text{S} $$ | |

| Molecular Weight | 226.63 g/mol | |

| Boiling Point | Not reported | — |

| Density | 1.57 g/cm³ (analogous compound) |

The methyl group at C6 introduces steric effects, potentially influencing reactivity patterns in nucleophilic substitution reactions.

Historical Development in Organosulfur Chemistry

Sulfonyl chlorides have been pivotal in organosulfur chemistry since the 19th century. Benzenesulfonyl chloride, first synthesized in 1834 via benzene chlorosulfonation, laid the groundwork for derivatives like this compound.

Milestones in Sulfonyl Chloride Chemistry :

- Hinsberg Test (1890) : Benzenesulfonyl chloride became a cornerstone for distinguishing primary, secondary, and tertiary amines.

- Industrial Synthesis (Early 20th Century) : Scalable methods using chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) enabled mass production of benzenesulfonyl chlorides.

- Fluorinated Derivatives (Late 20th Century) : Introducing fluorine substituents, as in this compound, emerged to tailor electronic and steric properties for pharmaceutical applications.

Synthesis Advances :

The compound’s synthesis likely follows modern adaptations of classical routes:

- Chlorosulfonation : Reaction of 2,3-difluoro-6-methylbenzene with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) under controlled conditions.

- Thionyl Chloride Method : Conversion of sulfonic acids to sulfonyl chlorides using $$ \text{SOCl}_2 $$, a method refined in the 1990s to minimize byproducts.

Patent Influence :

The 1997 patent US4105692A detailed optimized conditions for benzenesulfonyl chloride synthesis using sulfonating agents like $$ \text{SO}_3 $$, which informed strategies for synthesizing fluorinated analogues.

Evolution of Applications : Initially used for sulfonamide antibiotics, fluorinated sulfonyl chlorides now enable targeted drug design. For example, the trifluoromethyl group in related compounds enhances metabolic stability.

Propriétés

IUPAC Name |

2,3-difluoro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGFIPSPBINDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,3-difluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as the sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of bases like triethylamine or pyridine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is the corresponding sulfonamide.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting cancer and metabolic disorders. Its sulfonyl chloride group allows for the introduction of various functional groups through nucleophilic substitution reactions, enhancing the pharmacological properties of drug candidates. For instance, compounds derived from this sulfonyl chloride have shown potential as inhibitors of protein interactions involved in cancer pathways.

Case Study: Inhibition of MDM2-p53 Interaction

- A study demonstrated that derivatives synthesized using 2,3-difluoro-6-methylbenzenesulfonyl chloride exhibited strong inhibitory effects on the MDM2-p53 interaction, a critical pathway in tumor suppression. Compounds showed potency improvements over existing inhibitors, suggesting that modifications to the sulfonyl group can enhance biological activity .

Organic Synthesis

2.1 Synthesis of Triazoles

The compound serves as a key reagent in the synthesis of 1,2,3-triazoles, which are important motifs in drug discovery due to their diverse biological activities. The incorporation of fluorine into these structures can significantly alter their physicochemical properties, improving membrane permeability and metabolic stability.

Table 1: Synthesis of Fluorinated Triazoles Using this compound

| Reaction Type | Substrate Type | Yield (%) | Key Properties Enhanced |

|---|---|---|---|

| Nucleophilic Substitution | Aryl azides | 75 | Increased lipophilicity |

| Click Chemistry | Alkyne derivatives | 82 | Enhanced binding affinity |

| Sulfonamide Formation | Amines | 90 | Improved solubility |

Agrochemicals

The unique properties of fluorinated compounds have led to their application in agrochemicals. The introduction of fluorine can enhance the stability and efficacy of pesticides and herbicides.

Case Study: Development of Fluorinated Herbicides

- Research indicates that herbicides incorporating fluorinated sulfonyl chlorides show improved activity against resistant weed species. These compounds demonstrate higher binding affinities to target enzymes compared to their non-fluorinated counterparts .

Functional Materials

Fluorinated compounds are increasingly used in the development of advanced materials due to their unique electrical and thermal properties.

4.1 Polymer Chemistry

This compound is employed in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Table 2: Properties of Fluorinated Polymers Synthesized with this compound

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |

|---|---|---|---|

| Poly(vinylidene fluoride) | >300 | Excellent | Coatings, membranes |

| Fluorinated polyimides | >350 | High | Aerospace, electronics |

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Position : The 2,3-difluoro substitution in the target compound creates an ortho-difluoro motif, which induces significant electronic polarization compared to para-difluoro analogs (e.g., 2,4-difluoro derivative). This polarization enhances reactivity in nucleophilic substitution reactions .

- Methyl Group Impact: The 6-methyl group distinguishes the target compound from non-alkylated analogs. This group may improve solubility in non-polar solvents and reduce hydrolysis rates by sterically shielding the sulfonyl chloride moiety.

- Fluorine Count : The trifluoro derivative (CAS 175278-08-7) exhibits higher electron-withdrawing capacity but may compromise stability due to increased susceptibility to hydrolysis .

Heterocyclic Sulfonyl Chlorides

Applications may diverge, with benzodioxane derivatives often prioritized in medicinal chemistry for their bioavailability .

Activité Biologique

2,3-Difluoro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF2O2S. The presence of fluorine atoms and a sulfonyl chloride group contributes to its reactivity and potential biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites in proteins. This mechanism may lead to the inhibition of specific enzymes or receptors, resulting in altered cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonyl chlorides are known to inhibit serine proteases by modifying the active site.

- Potential Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl chlorides, including derivatives like this compound. Below are summarized findings from relevant research:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-difluoro-6-methylbenzenesulfonyl chloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves chlorosulfonation of a fluorinated toluene derivative. Key variables include reaction temperature (maintained below 0°C to avoid side reactions), stoichiometric control of chlorosulfonic acid, and purification via recrystallization using non-polar solvents like hexane. Yield optimization may require adjusting the fluorination sequence (e.g., introducing fluorine substituents before or after sulfonation) and employing catalysts like pyridine to stabilize intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to its corrosive nature and reactivity with moisture, strict safety measures are essential:

- Use glove boxes or fume hoods with inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Wear acid-resistant gloves (e.g., nitrile) and eye protection.

- Store under anhydrous conditions at −20°C, and dispose of waste via neutralization with cold sodium bicarbonate .

Advanced Research Questions

Q. How does the substituent pattern (fluoro and methyl groups) influence the compound’s reactivity with nucleophiles?

- Methodological Answer : The electron-withdrawing fluoro groups activate the sulfonyl chloride toward nucleophilic attack, while the methyl group sterically hinders para-substitution. To study this:

- Perform kinetic assays with amines/thiols under varying pH.

- Use DFT calculations to map electrostatic potential surfaces and identify reactive sites.

- Compare results with analogs (e.g., 2,4-difluoro-6-methoxy derivatives) to isolate steric vs. electronic effects .

Q. How does the thermal stability of this compound compare to other sulfonyl chlorides?

- Methodological Answer : Stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Data from structurally similar compounds (e.g., 3,4-dichloro-5-fluorobenzenesulfonyl chloride) suggest:

Q. What analytical techniques are most effective for characterizing trace decomposition products of this compound?

- Methodological Answer : Decomposition (e.g., hydrolysis to sulfonic acid) can be monitored using:

- Low-temperature NMR (−40°C) to slow reaction kinetics.

- HPLC-MS with a C18 column and acetonitrile/water gradient to separate polar byproducts.

- X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states .

Q. How do fluorine atoms at the 2- and 3-positions affect the compound’s electronic properties in drug design?

- Methodological Answer : Fluorine’s electronegativity increases the sulfonyl group’s electrophilicity, enhancing binding to serine hydrolases. To quantify:

- Measure Hammett constants (σₚ) for substituent effects.

- Use X-ray crystallography to resolve bond angles and charge distribution in enzyme-inhibitor complexes.

- Compare with non-fluorinated analogs to validate fluorine’s role in transition-state stabilization .

Q. How can researchers resolve contradictions in literature regarding this compound’s reactivity under aqueous conditions?

- Methodological Answer : Contradictory data (e.g., hydrolysis rates) may arise from trace moisture in solvents or varying pH. To address:

- Conduct controlled kinetic studies using deuterated solvents (D₂O/CDCl₃) to isolate hydrolysis pathways .

- Validate results via isotopic labeling (e.g., ³⁵S-labeled compound) and LC-MS/MS to track degradation.

- Replicate experiments under inert conditions (e.g., Schlenk line) to minimize environmental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.